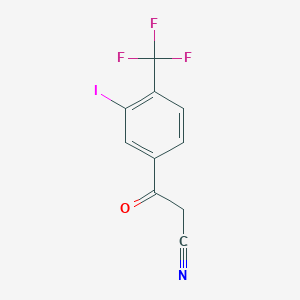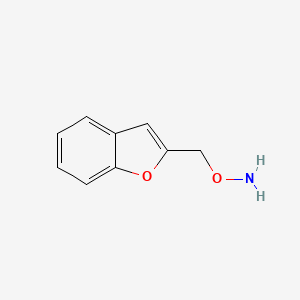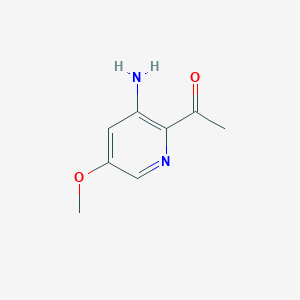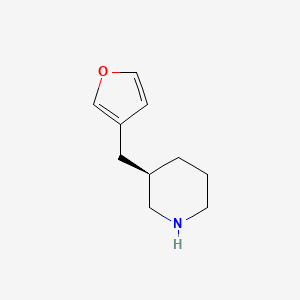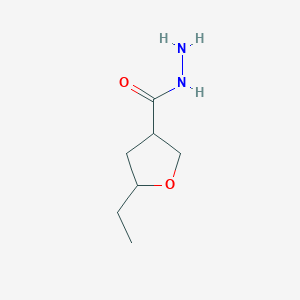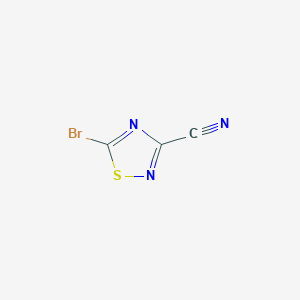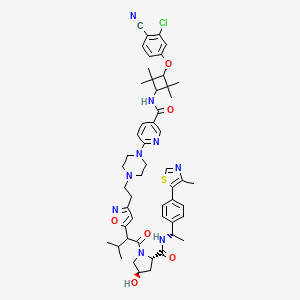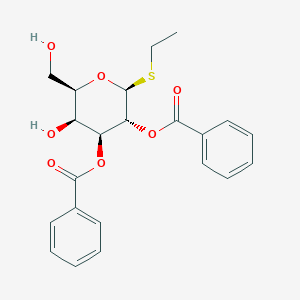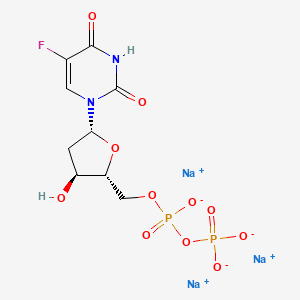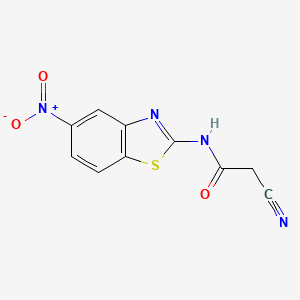
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thiosemicarbazide moiety, which contribute to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide typically involves the reaction of 4-bromo-2-trifluoromethoxybenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The mixture is then refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile introduced.
科学研究应用
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiosemicarbazide moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the presence of the bromine and trifluoromethoxy groups can enhance binding affinity and specificity towards certain molecular targets, thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
4-Bromo-2-(trifluoromethoxy)benzenesulfonyl chloride: This compound shares the bromine and trifluoromethoxy groups but differs in its sulfonyl chloride moiety.
4-Bromo-2-(trifluoromethoxy)phenyl)methanol: Similar in structure but contains a methanol group instead of the thiosemicarbazide moiety.
Uniqueness
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide is unique due to its combination of a thiosemicarbazide moiety with bromine and trifluoromethoxy groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C8H7BrF3N3OS |
|---|---|
分子量 |
330.13 g/mol |
IUPAC 名称 |
1-amino-3-[4-bromo-2-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H7BrF3N3OS/c9-4-1-2-5(14-7(17)15-13)6(3-4)16-8(10,11)12/h1-3H,13H2,(H2,14,15,17) |
InChI 键 |
OEHVTZPYTOAZSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)NC(=S)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
